molecular formula C7H13NO2 B2676275 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine CAS No. 2110261-55-5

2,5-Dioxaspiro[3.4]octan-6-ylmethanamine

Cat. No.: B2676275
CAS No.: 2110261-55-5
M. Wt: 143.186
InChI Key: OGAWTRZKWRHEKO-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.4]octan-6-ylmethanamine: is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine typically involves the annulation of cyclopentane and the formation of a four-membered ring . The process employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as rotational distillation, vacuum drying, and spray drying are commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Chemistry: In chemistry, 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s amine group allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. It may be used in the design of new pharmaceuticals targeting specific enzymes or receptors .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism by which 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine is unique due to its specific combination of a spirocyclic structure and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,5-dioxaspiro[3.4]octan-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-3-6-1-2-7(10-6)4-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWTRZKWRHEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)OC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110261-55-5
Record name {2,5-dioxaspiro[3.4]octan-6-yl}methanamine
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